(2,3-Dimethyl-2H-indazol-5-yl)methanamine

Overview

Description

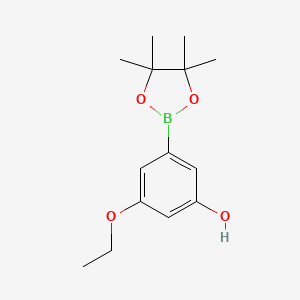

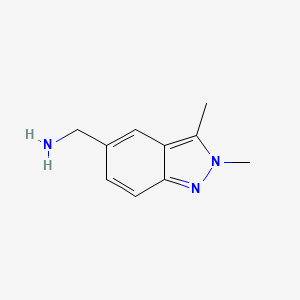

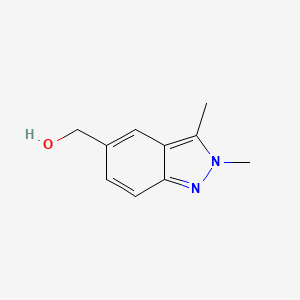

“(2,3-Dimethyl-2H-indazol-5-yl)methanamine” is a chemical compound with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol . It is used mostly in scientific experiments.

Synthesis Analysis

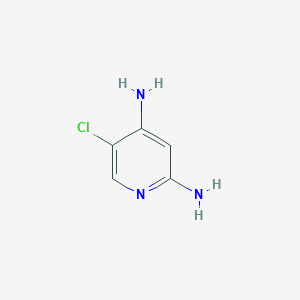

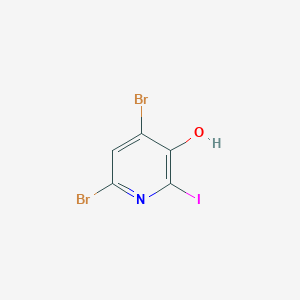

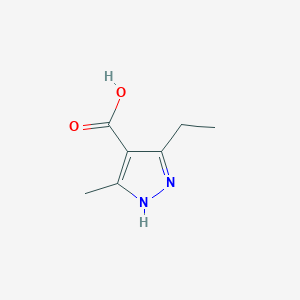

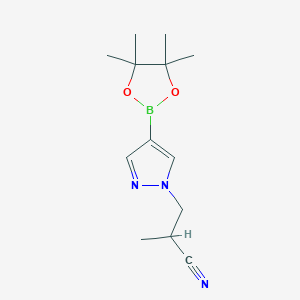

The synthesis of 2H-indazoles, such as “(2,3-Dimethyl-2H-indazol-5-yl)methanamine”, can be achieved using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide . The catalyst plays a key role in the formation of C-N and N-N bonds. This method has a broad substrate scope with a high tolerance for various functional groups .Molecular Structure Analysis

The molecular structure of “(2,3-Dimethyl-2H-indazol-5-yl)methanamine” consists of a 2H-indazole ring with two methyl groups attached at the 2 and 3 positions, and a methanamine group attached at the 5 position.Scientific Research Applications

Cancer Therapy

This compound has been found to be a key component in the development of pazopanib , a potent pan-VEGF receptor (VEGFR) inhibitor . VEGF signaling pathway inhibition has emerged as one of the most promising new approaches for cancer therapy . Pazopanib is currently under clinical development for renal-cell cancer and other solid tumors .

Anti-Inflammatory Agents

Indazole derivatives, including 2,3-dimethyl-2H-indazol-5-yl)methanamine, have shown potential as anti-inflammatory agents . For instance, two 2,3-diphenyl-2H-indazole derivatives showed in vitro growth inhibition against Candida albicans and Candida glabrata . In addition to their antimicrobial activity, the anti-inflammatory potential for these compounds was evaluated in silico and in vitro against human cyclooxygenase-2 (COX-2) .

Antimicrobial Agents

Indazole derivatives have demonstrated a wide range of antimicrobial activities . For example, some 2H-indazole derivatives have shown potent activity against intestinal and vaginal pathogens, including the protozoa Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis; the bacteria Escherichia coli and Salmonella enterica serovar Typhi; and the yeasts Candida albicans and Candida glabrata .

Antidepressant Agents

Indazole-containing heterocyclic compounds have been found to have potential antidepressant activities . However, more research is needed to fully understand the mechanisms and potential applications in this area.

Antihypertensive Agents

Indazole derivatives have also been studied for their potential as antihypertensive agents . The specific mechanisms and effectiveness of these compounds in treating hypertension are areas of ongoing research.

Antibacterial Agents

Indazole derivatives have shown potential as antibacterial agents . They have been found to be effective against a variety of bacterial strains, making them a promising area of study for the development of new antibacterial drugs.

Mechanism of Action

Mode of Action:

(a) Anti-Inflammatory Activity: Indazoles, including derivatives of 2,3-disubstituted tetrahydro-2H-indazoles, have demonstrated anti-inflammatory potential. For instance:

- 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole exhibited high anti-inflammatory activity with minimal ulcerogenic potential .

- 2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazoles showed good antinociceptive activity .

- 6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2’,3’:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine (ITB) acted as a novel inhibitor of cyclo-oxygenase-2 (COX-2) and reduced the production of inflammatory mediators in osteoarthritis cartilage .

(b) Other Activities: Indazoles have also been explored for their antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive properties . .

Action Environment:

Environmental factors (pH, temperature, co-administered drugs) can impact drug stability, efficacy, and interactions. Again, detailed studies are needed to understand these aspects for “(2,3-Dimethyl-2H-indazol-5-yl)methanamine.”

: Thangadurai, A., Minu, M., Wakode, S., Agrawal, S., & Narasimhan, B. (2010). Indazole: a medicinally important heterocyclic moiety. Medicinal Chemistry Research, 21(12), 1509–1523. Link

properties

IUPAC Name |

(2,3-dimethylindazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7-9-5-8(6-11)3-4-10(9)12-13(7)2/h3-5H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNRGINATDNXSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1C)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201296622 | |

| Record name | 2,3-Dimethyl-2H-indazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dimethyl-2H-indazol-5-yl)methanamine | |

CAS RN |

1234616-62-6 | |

| Record name | 2,3-Dimethyl-2H-indazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-2H-indazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

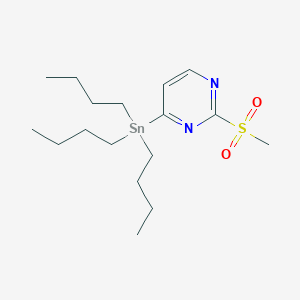

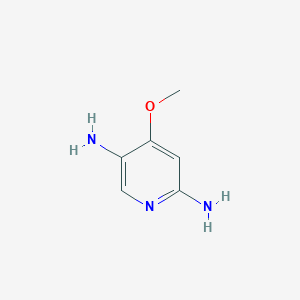

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[6-Bromo-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid](/img/structure/B3320317.png)

![2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-OL](/img/structure/B3320321.png)

![7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B3320368.png)

![5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B3320376.png)

![(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid methyl ester](/img/structure/B3320390.png)

![6-Chloroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3320400.png)